

An In-depth Technical Guide to 5-Bromo-2-methoxyphenylacetonitrile

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Compound of Interest

Compound Name: 5-Bromo-2-Methoxyphenylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **5-Bromo-2-methoxyphenylacetonitrile**. The information is curated for professionals in research and development, particularly those in the fields of medicinal chemistry and drug discovery.

Molecular Structure and Identification

5-Bromo-2-methoxyphenylacetonitrile is a substituted aromatic compound featuring a benzene ring functionalized with a bromo, a methoxy, and a cyanomethyl group.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(5-Bromo-2-methoxyphenyl)acetonitrile
CAS Number	7062-40-0[1]
Molecular Formula	C ₉ H ₈ BrNO[1]
Molecular Weight	226.07 g/mol
SMILES	<chem>COC1=CC=C(Br)C=C1CC#N</chem> [1]
InChIKey	VHFMHMEZAFVNROO-UHFFFAOYAY[1]

Physicochemical Properties

The physical and chemical properties of **5-Bromo-2-methoxyphenylacetonitrile** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White to off-white solid	
Melting Point	61-63 °C	[1][2]
Boiling Point	182.5-183 °C (Predicted)	
Density	1.450±0.06 g/cm ³ (Predicted)	
Solubility	Soluble in organic solvents such as DMSO and methanol.	
Storage	Sealed in a dry, room temperature environment.	

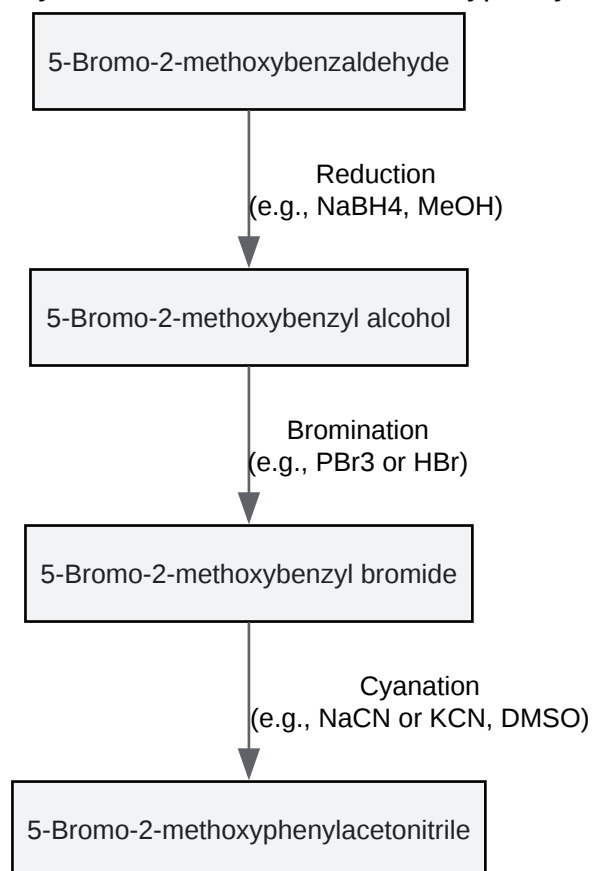
Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of **5-Bromo-2-methoxyphenylacetonitrile** is not readily available in published literature, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a suitable benzyl halide with a cyanide salt. A representative workflow is outlined below.

Proposed Synthetic Pathway

A logical synthetic approach starts from the commercially available 5-Bromo-2-methoxybenzaldehyde. This can be reduced to the corresponding benzyl alcohol, which is then converted to a benzyl halide (e.g., bromide). Subsequent cyanation yields the target molecule.

Proposed Synthesis of 5-Bromo-2-methoxyphenylacetonitrile



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Caption: Proposed synthetic route for **5-Bromo-2-methoxyphenylacetonitrile**.

General Experimental Protocol for Cyanation of Benzyl Bromide

This protocol is a generalized procedure based on standard organic synthesis methodologies for the cyanation of benzyl halides.

- **Reaction Setup:** A solution of 5-bromo-2-methoxybenzyl bromide (1.0 eq) in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Cyanide:** Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) is added portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic and should be handled with appropriate safety precautions.
- **Reaction Conditions:** The reaction mixture is heated to a temperature between 50-80 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **5-Bromo-2-methoxyphenylacetonitrile**.

Spectroscopic Characterization

The structural elucidation of **5-Bromo-2-methoxyphenylacetonitrile** is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.4-7.5	d	1H	Ar-H (meta to OMe, ortho to Br)
~7.2-7.3	dd	1H	Ar-H (para to OMe, meta to Br)
~6.8-6.9	d	1H	Ar-H (ortho to OMe)
~3.8	s	3H	-OCH ₃
~3.7	s	2H	-CH ₂ CN

Table 4: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~155-157	C-OMe
~132-134	C-H (aromatic)
~130-132	C-H (aromatic)
~125-127	C-CH ₂ CN
~117-119	-CN
~115-117	C-Br
~112-114	C-H (aromatic)
~55-57	-OCH ₃
~20-22	-CH ₂ CN

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3050-3100	C-H stretch (aromatic)
~2850-3000	C-H stretch (aliphatic)
~2240-2260	C≡N stretch (nitrile)
~1580-1600, ~1450-1500	C=C stretch (aromatic)
~1250	C-O stretch (aryl ether)
~550-650	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data

m/z	Interpretation
225/227	Molecular ion peak [M] ⁺ , showing the characteristic isotopic pattern for a bromine-containing compound (¹⁹ Br and ⁸¹ Br)
146	[M - Br] ⁺
186	[M - CH ₂ CN] ⁺
116	[M - Br - CH ₂ CN] ⁺

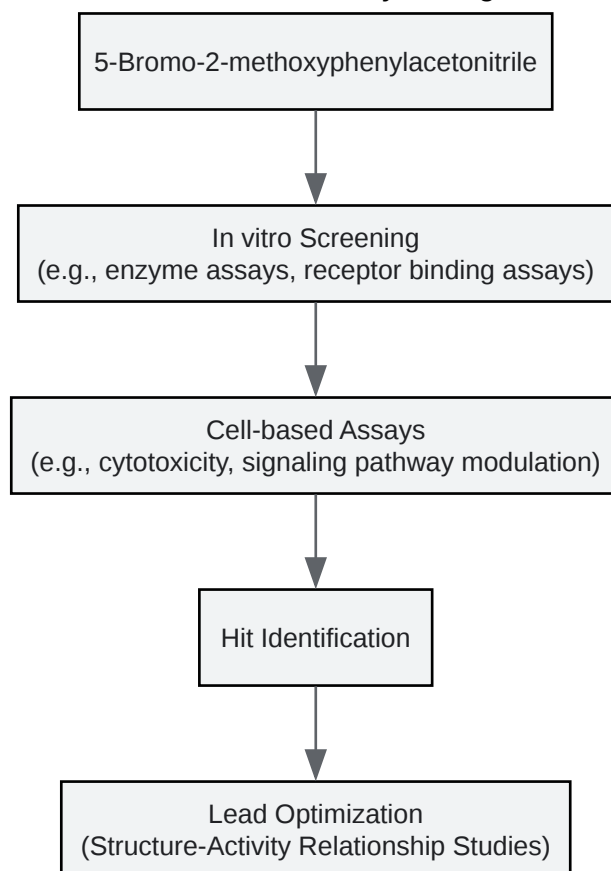
Applications in Drug Development and Research

While there is limited specific information on the biological activity of **5-Bromo-2-methoxyphenylacetonitrile** itself, the phenylacetonitrile scaffold and its derivatives are of interest in medicinal chemistry. Substituted phenylacetonitriles have been investigated for a range of potential therapeutic applications.

The presence of the bromo and methoxy groups can influence the molecule's lipophilicity, electronic properties, and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic profiles. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential biological activities.

A general workflow for the preliminary biological evaluation of such a compound is depicted below.

General Workflow for Preliminary Biological Evaluation



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Caption: A generalized workflow for assessing the biological potential of a novel chemical entity.

Conclusion

5-Bromo-2-methoxyphenylacetonitrile is a well-defined chemical entity with potential as a building block in synthetic and medicinal chemistry. This guide provides a summary of its key structural and physicochemical properties, along with a plausible synthetic route and expected analytical data. Further research is warranted to explore its potential biological activities and applications in drug discovery and development.

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